
GK470
Übersicht
Beschreibung
GK470 is a inhibitor of group IVA cytosolic phospholipase A2 (GIVA cPLA2).
Wissenschaftliche Forschungsanwendungen
BETA2 Activates Transcription from the Upstream Glucokinase Gene Promoter in Islet Beta-Cells and Gut Endocrine Cells
- Research Findings : Glucokinase (GK) gene transcription in islet beta-cells is controlled by cell-enriched factors like pancreatic duodenal homeobox 1 (PDX-1). A conserved E-box element contributes to control in the islet and gut, and the betaGK promoter-driven reporter gene activity is influenced by mutations in E-box-mediated basic helix-loop-helix factor activator binding in islet beta-cells and enteroendocrine cells (Moates et al., 2003).
The c-Met Receptor Tyrosine Kinase Inhibitor MP470 Radiosensitizes Glioblastoma Cells
- Research Findings : MP470, a potent small-molecule tyrosine kinase inhibitor of c-Met, radiosensitized several GBM cell lines both in vitro and in vivo. This suggests a potential role in improving outcomes for patients with glioblastoma multiforme (GBM) (Welsh et al., 2009).
Molecular Cloning and Expression of Glycogen Synthase Kinase‐3/factor A
- Research Findings : Glycogen synthase kinase‐3 (GSK‐3) is implicated in the hormonal control of regulatory proteins including glycogen synthase. Two classes of rat brain cDNA for GSK‐3 (alpha and beta) were isolated, suggesting the importance of these proteins in cellular signal transduction (Woodgett, 1990).
Results of Phase II Clinical Trial of Oncolytic Herpes Virus G47Δ in Patients with Glioblastoma
- Research Findings : The G47Δ oncolytic herpes simplex virus type 1 (HSV-1) showed enhanced replication capability in various cancers. The phase II clinical trial indicated a significantly higher 1-year survival rate in patients with recurrent or residual glioblastoma, suggesting the potential efficacy of G47Δ in glioblastoma treatment (Todo, 2019).
Effective Research-Based Characteristics of Professional Development of the National Science Foundation’s GK-12 Program
- Research Findings : The study analyzed the National Science Foundation’s GK-12 Program, which places science, technology, engineering, and mathematics graduates in K-12 classrooms. The program showed variation in the effective research-based characteristics of professional development, with "Treats Fellows as professionals" and "Professional development is on-going" being the most prevalent characteristics (Cormas & Barufaldi, 2011).
Trying Out Genes for Size: Experiential Learning in the High School Classroom
- Research Findings : The GK-12 program offers a unique opportunity for STEM collaboration between K-12 classrooms and university research. This partnership benefits students through experiential learning and exposure to research, as well as preparing them for postsecondary education (Blazek et al., 2013).
Eigenschaften
CAS-Nummer |
1621517-53-0 |
|---|---|
Produktname |
GK470 |
Molekularformel |
C21H27NO4S |
Molekulargewicht |
389.51 |
IUPAC-Name |
Methyl 2-(2-(4-Octylphenoxy)acetyl)thiazole-4-carboxylate |
InChI |
InChI=1S/C21H27NO4S/c1-3-4-5-6-7-8-9-16-10-12-17(13-11-16)26-14-19(23)20-22-18(15-27-20)21(24)25-2/h10-13,15H,3-9,14H2,1-2H3 |
InChI-Schlüssel |
OUBSYDDAZYCDGZ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CSC(C(COC2=CC=C(CCCCCCCC)C=C2)=O)=N1)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GK470; GK-470; GK 470; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)
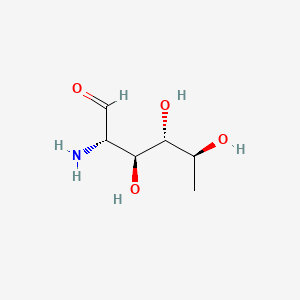
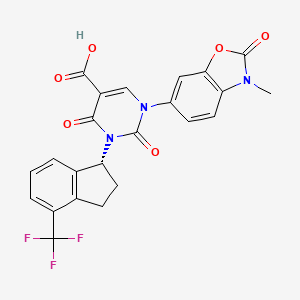
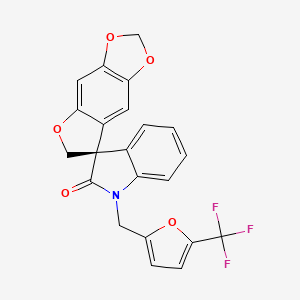
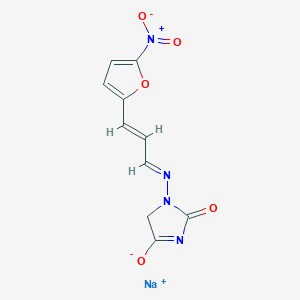
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)
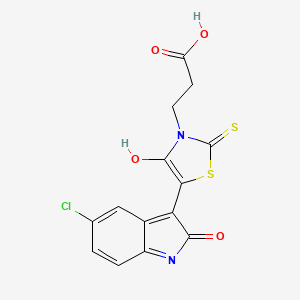
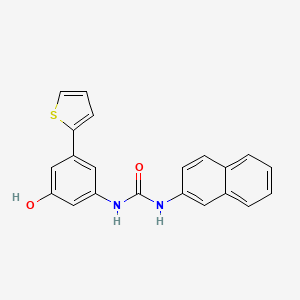
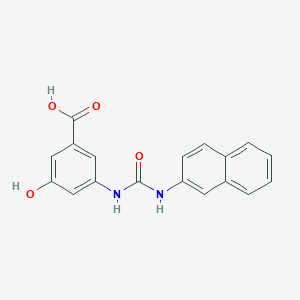
![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)
![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)